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Compound of Interest

Compound Name: BAY 2666605

Cat. No.: B10830219

Technical Support Center: BAY 2666605

This technical support center provides troubleshooting guides and frequently asked questions
(FAQs) for researchers, scientists, and drug development professionals working with BAY
2666605. The information is based on preclinical and clinical findings.

Frequently Asked Questions (FAQSs)

Q1: What is the mechanism of action of BAY 26666057

Al: BAY 2666605 is a molecular glue, also known as a velcrin, that induces the formation of a
protein-protein complex between phosphodiesterase 3A (PDE3A) and Schlafen family member
12 (SLFN212)[1][2][3]. This complex formation allosterically activates the RNase activity of
SLFN12, leading to the cleavage of specific tRNAs (tRNA-Leu-TAA)[2][3]. The consequence of
this tRNA cleavage is the inhibition of protein synthesis, ultimately resulting in cancer cell
death. It is important to note that the cytotoxic effect of BAY 2666605 is independent of the
enzymatic inhibition of PDE3A.

Q2: What is the primary toxicity associated with BAY 26666057

A2: The primary and dose-limiting toxicity observed in the first-in-human Phase | clinical trial
was severe, grade 3 to 4 thrombocytopenia (a significant decrease in platelet count). This
adverse event was observed in three out of the five patients treated in the study.
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Q3: Why does BAY 2666605 cause thrombocytopenia?

A3: Thrombocytopenia is considered an on-target effect of BAY 2666605. This is due to the
high expression of PDE3A in platelets and their precursor cells, megakaryocytes. The drug's
inhibitory effect on megakaryocyte maturation is the likely cause of the observed decrease in
platelet counts.

Q4: Was an alternative dosing schedule effective at mitigating thrombocytopenia?

A4: Due to the long half-life of BAY 2666605 (over 360 hours) and associated drug
accumulation, an alternative dosing schedule was investigated in the clinical trial. This
schedule consisted of a loading dose followed by a once-daily maintenance dose. However,
this alternative dosing strategy did not successfully ameliorate the mechanism-based
thrombocytopenia. The highest doses of both the standard and alternative schedules were
found to be intolerable.

Q5: What was the outcome of the Phase | clinical trial for BAY 26666057

A5: The Phase | clinical trial (NCT04809805) was ultimately terminated. This decision was
made because a therapeutic window could not be established due to the on-target
thrombocytopenia, and there was a lack of evidence of sufficient clinical benefit, with no
objective responses observed in the treated patients.
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Issue Encountered

Potential Cause

Recommended Action

Unexpectedly high in vitro
cytotoxicity in non-target cell
lines

Off-target effects or non-
specific toxicity at high
concentrations.

Confirm the expression levels
of both PDE3A and SLFN12 in
your cell lines. The cytotoxic
activity of BAY 2666605 is
dependent on the co-
expression of these two
proteins. Perform dose-
response curves to determine
the IC50 and ensure you are
working within a relevant

concentration range.

In vivo studies show severe
thrombocytopenia in animal

models

On-target toxicity due to
PDE3A expression in platelets

and megakaryocytes.

This is an expected on-target
toxicity. Monitor platelet counts
closely. Consider exploring
intermittent dosing schedules,
although clinical data suggests
this may not be sufficient to
mitigate the toxicity. Future
strategies might require
developing next-generation
compounds with improved cell-

type specificity.

Lack of in vivo efficacy despite

positive in vitro results

Poor pharmacokinetic
properties, inadequate drug
exposure at the tumor site, or

development of resistance.

Assess the pharmacokinetic
profile of BAY 2666605 in your
animal model to ensure
adequate tumor exposure.
Preclinical data indicates BAY
2666605 has excellent brain
penetration. Confirm continued
expression of PDE3A and
SLFN12 in tumor tissue post-
treatment.

Difficulty replicating preclinical

anti-tumor efficacy reported in

Differences in experimental

models (e.g., cell line vs.

Ensure the use of biomarker-

positive models with confirmed
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the literature patient-derived xenografts), or high co-expression of PDE3A
variations in the expression and SLFN12. Preclinical
levels of PDE3A and SLFN12. studies demonstrating efficacy
utilized melanoma,
glioblastoma, sarcoma, and
ovarian cancer xenograft

models with positive biomarker

status.

Data Presentation
Table 1: Summary of BAY 2666605 In Vitro Potency

Parameter Value Reference

Complex Induction EC50 7nM

Cytotoxic IC50 (most sensitive

cell lines) LM

PDES3A Inhibitory IC50 87 nM

PDES3B Inhibitory IC50 50 nM

Table 2: Clinical Trial (NCT04809805) Dosing and Toxicity Summary

Dosing Schedule Details Key Outcome Reference
Escalating doses Dose escalation was
Schedule 1 (Standard) starting at 5 mg once limited by severe

daily in 28-day cycles.  thrombocytopenia.

] Did not ameliorate
Loading dose followed ]
Schedule 2 ) thrombocytopenia;
] by a once-daily ]
(Alternative) ] highest doses were
maintenance dose. )
intolerable.

Experimental Protocols
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Protocol 1: In Vitro Cell Viability Assay

o Cell Seeding: Plate cancer cell lines with known PDE3A and SLFN12 expression levels in
96-well plates at an appropriate density and allow them to adhere overnight.

o Compound Preparation: Prepare a serial dilution of BAY 2666605 in the appropriate vehicle
(e.g., DMSO).

o Treatment: Treat cells with varying concentrations of BAY 2666605. Include a vehicle-only
control.

¢ Incubation: Incubate the plates for a predetermined period (e.g., 72 hours).

 Viability Assessment: Measure cell viability using a standard method such as a resazurin-
based assay or CellTiter-Glo®.

o Data Analysis: Calculate the IC50 value by plotting the percentage of viable cells against the
log concentration of BAY 2666605 and fitting the data to a four-parameter logistic curve.

Protocol 2: In Vivo Xenograft Study

e Animal Model: Use immunodeficient mice (e.g., NOD-SCID or NSG) for tumor cell line or
patient-derived xenograft (PDX) implantation.

o Tumor Implantation: Subcutaneously implant biomarker-positive (PDE3A and SLFN12 co-
expressing) cancer cells or PDX fragments.

e Tumor Growth Monitoring: Monitor tumor growth regularly using calipers.

o Treatment Initiation: Once tumors reach a predetermined size (e.g., 100-200 mm3),
randomize the animals into treatment and control groups.

e Dosing: Administer BAY 2666605 orally at the desired dose and schedule (e.g., 5 mg/kg,
twice daily). The control group should receive the vehicle.

» Efficacy and Toxicity Monitoring: Measure tumor volume and body weight regularly. Monitor
for signs of toxicity. Perform complete blood counts to assess for thrombocytopenia.
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« Endpoint: Euthanize animals when tumors reach the maximum allowed size or at the end of

the study period.

o Data Analysis: Compare tumor growth inhibition between the treatment and control groups.
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Caption: Mechanism of action of BAY 2666605.
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Caption: On-target toxicity pathway of BAY 2666605.
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Caption: Dosing schedule evaluation workflow.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastl

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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